molecular formula C20H22N2O3 B6571929 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide CAS No. 921837-04-9

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide

Cat. No. B6571929
CAS RN: 921837-04-9
M. Wt: 338.4 g/mol
InChI Key: CNGIVFXXBFPARZ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide, also known as this compound or simply N-EI-POB, is an indole-based compound that has a wide range of applications in the fields of medicinal chemistry and drug discovery. It is a versatile building block for the synthesis of different compounds, and its derivatives are used in a variety of pharmaceutical preparations.

Scientific Research Applications

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including peptides, peptidomimetics, and nucleosides. It has also been used in the synthesis of novel compounds for medicinal chemistry and drug discovery. Additionally, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB has been used as a building block for the synthesis of a range of other compounds, including chiral compounds, heterocyclic compounds, and fluorescent compounds.

Mechanism of Action

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB is an indole-based compound that is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules and form complexes or complexes with other molecules. This interaction is important for the synthesis of a range of compounds, as it allows for the formation of different types of bonds, including covalent, ionic, and hydrogen bonds.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activity. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB is an easy to use and versatile building block for the synthesis of different compounds. It is readily available, and the reaction is typically complete in one hour. Additionally, the product is typically purified by recrystallization and the yield is typically greater than 90%. The main limitation for lab experiments is the cost of the reagents, as the reaction requires a base, which can be expensive.

Future Directions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB has a wide range of applications, and there are a number of potential future directions for its use. These include the development of new drugs, the synthesis of novel compounds for medicinal chemistry and drug discovery, and the development of new compounds for the synthesis of chiral compounds, heterocyclic compounds, and fluorescent compounds. Additionally, there is potential for the development of new compounds for the synthesis of peptides, peptidomimetics, and nucleosides. Finally, there is potential for the development of novel compounds for the treatment of a range of diseases, including cancer, inflammation, and metabolic disorders.

Synthesis Methods

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB can be synthesized from the reaction of 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl bromide and 4-(propan-2-yloxy)benzaldehyde in the presence of a base. The reaction is carried out in an inert atmosphere at room temperature and the reaction is completed in one hour. The product is then purified by recrystallization and the yield is typically greater than 90%.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-22-18-10-7-16(11-15(18)12-19(22)23)21-20(24)14-5-8-17(9-6-14)25-13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGIVFXXBFPARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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